DBCO-PEG3-amide-N-Fmoc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

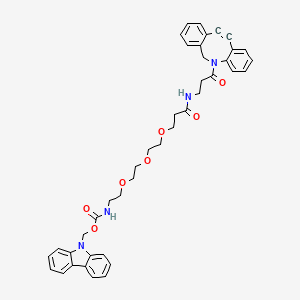

DBCO-PEG3-amide-N-Fmoc is a compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a polyethylene glycol-based linker that facilitates the connection between two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest. This compound is also a click chemistry reagent, containing a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG3-amide-N-Fmoc involves multiple steps, including the functionalization of polyethylene glycol with dibenzocyclooctyne and the subsequent attachment of the amide and Fmoc groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: DBCO-PEG3-amide-N-Fmoc primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and other applications where precise chemical modifications are required .

Common Reagents and Conditions: The common reagents used in reactions involving this compound include azide-containing molecules, organic solvents, and sometimes catalysts to enhance the reaction rate. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the reactants and products .

Major Products Formed: The major products formed from reactions involving this compound are typically bioconjugates or other complex molecules where the DBCO group has reacted with an azide group to form a stable triazole linkage .

Scientific Research Applications

DBCO-PEG3-amide-N-Fmoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins within cells. This makes it a valuable tool for studying protein function and developing targeted therapies for various diseases .

In addition to its use in PROTAC synthesis, this compound is also used in bioconjugation techniques, where it facilitates the attachment of various biomolecules to surfaces or other molecules. This has applications in drug delivery, diagnostics, and the development of new biomaterials .

Mechanism of Action

The mechanism of action of DBCO-PEG3-amide-N-Fmoc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group in the compound is highly reactive towards azide groups, allowing it to form stable triazole linkages without the need for copper catalysts. This makes it particularly useful for applications where copper could be detrimental, such as in biological systems .

Comparison with Similar Compounds

Similar Compounds:

- DBCO-PEG4-amine

- DBCO-PEG5-amine

- DBCO-PEG6-amine

Uniqueness: Compared to similar compounds, DBCO-PEG3-amide-N-Fmoc offers a unique combination of properties that make it particularly suitable for certain applications. Its polyethylene glycol-based structure provides flexibility and solubility, while the Fmoc group allows for easy removal and further functionalization. Additionally, the dibenzocyclooctyne group enables efficient and specific click chemistry reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Biological Activity

DBCO-PEG3-amide-N-Fmoc is a specialized compound utilized primarily in bioconjugation and drug delivery applications. This article delves into its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of three main components:

- DBCO (Dibenzocyclooctyne) : A reactive group that enables efficient click chemistry reactions with azides.

- PEG (Polyethylene Glycol) : A three-unit spacer that enhances solubility and flexibility, facilitating the conjugation process.

- Fmoc (Fluorenylmethoxycarbonyl) : A protective group that stabilizes the amine functionality until it is required for further reactions.

The overall structure promotes biocompatibility and solubility in aqueous environments, making it suitable for biological applications.

This compound operates primarily through copper-free click chemistry , which allows for the selective conjugation of biomolecules without the need for toxic copper catalysts. This reaction is particularly useful in labeling proteins, peptides, and nucleic acids with azide functionalities.

1. Bioconjugation

This compound is widely used for:

- Labeling Biomolecules : It can conjugate to azide-modified proteins or other biomolecules, facilitating imaging or therapeutic applications.

- Drug Delivery : By attaching therapeutic agents to DBCO, researchers can create targeted drug delivery systems that enhance the efficacy of treatments while minimizing side effects.

2. In Vivo Studies

Research has demonstrated the effectiveness of DBCO-based systems in vivo. For instance:

- A study showed that azido groups expressed on cancer cells significantly improved the accumulation of DBCO-conjugated drugs, enhancing tumor targeting capabilities .

3. Case Studies

Several studies highlight the utility of this compound in biological contexts:

Research Findings

Recent research has focused on optimizing the use of this compound in various applications:

- Enhanced Solubility : The PEG spacer significantly improves solubility and biocompatibility, which is crucial for in vivo applications.

- Reaction Efficiency : The efficiency of click reactions involving DBCO is notably high, allowing for rapid conjugation processes without significant side reactions.

Properties

Molecular Formula |

C41H42N4O7 |

|---|---|

Molecular Weight |

702.8 g/mol |

IUPAC Name |

carbazol-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C41H42N4O7/c46-39(42-21-19-40(47)44-29-33-11-2-1-9-31(33)17-18-32-10-3-6-14-36(32)44)20-23-49-25-27-51-28-26-50-24-22-43-41(48)52-30-45-37-15-7-4-12-34(37)35-13-5-8-16-38(35)45/h1-16H,19-30H2,(H,42,46)(H,43,48) |

InChI Key |

RSIWDKBQGKQMEA-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCN4C5=CC=CC=C5C6=CC=CC=C64 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.